molecular formula C17H25NO5Se B13150224 Boc-D-HomoSec(Mob)-OH

Boc-D-HomoSec(Mob)-OH

Cat. No.: B13150224
M. Wt: 402.4 g/mol
InChI Key: DACGJHKBWPCGRY-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-D-HomoSec(Mob)-OH: is a synthetic amino acid derivative commonly used in peptide synthesis. The compound contains a tert-butoxycarbonyl (Boc) protecting group, a D-homoserine residue, and a methoxybenzyl (Mob) protecting group. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-HomoSec(Mob)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-homoserine is protected using the tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting D-homoserine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

    Protection of the Hydroxyl Group: The hydroxyl group of D-homoserine is protected using the methoxybenzyl (Mob) group. This can be done by reacting the Boc-protected D-homoserine with methoxybenzyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.

    Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Boc-D-HomoSec(Mob)-OH can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc and Mob protecting groups under acidic or basic conditions.

    Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) for Boc removal, hydrogenation for Mob removal.

    Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).

Major Products

    Deprotected Amino Acid: D-Homoserine after removal of Boc and Mob groups.

    Peptides: Various peptides formed by coupling this compound with other amino acids.

Scientific Research Applications

Boc-D-HomoSec(Mob)-OH is widely used in:

    Peptide Synthesis: As a building block for synthesizing peptides and proteins.

    Medicinal Chemistry: In the development of peptide-based drugs.

    Biological Research: Studying protein-protein interactions and enzyme mechanisms.

    Industrial Applications: Production of peptide-based materials and catalysts.

Mechanism of Action

The mechanism of action of Boc-D-HomoSec(Mob)-OH primarily involves its role in peptide synthesis:

    Molecular Targets: Reacts with other amino acids to form peptide bonds.

    Pathways Involved: Peptide bond formation through nucleophilic attack of the amino group on the carboxyl group.

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Serine-OH: Similar structure but lacks the methoxybenzyl group.

    Boc-D-Threonine-OH: Contains an additional methyl group compared to D-homoserine.

Uniqueness

    Boc-D-HomoSec(Mob)-OH: Unique due to the presence of both Boc and Mob protecting groups, making it versatile in peptide synthesis.

Properties

Molecular Formula

C17H25NO5Se

Molecular Weight

402.4 g/mol

IUPAC Name

(2R)-4-[(4-methoxyphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C17H25NO5Se/c1-17(2,3)23-16(21)18-14(15(19)20)9-10-24-11-12-5-7-13(22-4)8-6-12/h5-8,14H,9-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1

InChI Key

DACGJHKBWPCGRY-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC[Se]CC1=CC=C(C=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]CC1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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